molecular formula C15H18 B14664965 2,3-Dimethyl-1-propylnaphthalene CAS No. 36511-70-3

2,3-Dimethyl-1-propylnaphthalene

Cat. No.: B14664965
CAS No.: 36511-70-3
M. Wt: 198.30 g/mol
InChI Key: FWTLXAOXYOOOBF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-propylnaphthalene is an organic compound belonging to the naphthalene family Naphthalene compounds are characterized by their two fused benzene rings, which provide a stable aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-propylnaphthalene can be achieved through various organic reactions. One common method involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methyl groups can be introduced through a similar alkylation process using methyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-propylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various alkylated and acylated naphthalene derivatives

Scientific Research Applications

2,3-Dimethyl-1-propylnaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex aromatic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-propylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-propylnaphthalene
  • 2,3-Dimethylnaphthalene
  • 1,3-Dimethyl-2-propylnaphthalene

Uniqueness

2,3-Dimethyl-1-propylnaphthalene is unique due to the specific positioning of its methyl and propyl groups, which can significantly influence its chemical reactivity and physical properties compared to other naphthalene derivatives.

Properties

CAS No.

36511-70-3

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2,3-dimethyl-1-propylnaphthalene

InChI

InChI=1S/C15H18/c1-4-7-14-12(3)11(2)10-13-8-5-6-9-15(13)14/h5-6,8-10H,4,7H2,1-3H3

InChI Key

FWTLXAOXYOOOBF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC2=CC=CC=C21)C)C

Origin of Product

United States

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